molecular formula C17H23NO2 B3325400 1-(1-Naphthyloxy)-3-(tert-butylamino)-2-propanol CAS No. 2116-22-5

1-(1-Naphthyloxy)-3-(tert-butylamino)-2-propanol

Cat. No. B3325400
CAS RN: 2116-22-5
M. Wt: 273.37 g/mol
InChI Key: NIFKETYTGRVRLT-UHFFFAOYSA-N
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Description

1-(1-Naphthyloxy)-3-(tert-butylamino)-2-propanol, also known as 1-naphthyl-3-tert-butylamino-2-propanol, or NTBAP, is an organic compound that has been studied in laboratory experiments for its potential applications in various fields of scientific research. NTBAP is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is composed of an aromatic ring with a tertiary amine group attached to it. The compound has been used in various studies for its ability to act as a surfactant and as a substrate for enzymatic reactions.

Scientific Research Applications

Kinetic Resolution in Synthesis

  • Kinetic Resolution in Beta-Adrenergic Blockers Synthesis : Research by Kapoor et al. (2003) explored the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, a key intermediate in synthesizing beta-adrenergic blocking agents like propranolol. They reported an improved preparation method and stereoselective hydrolysis using enzymes to obtain highly optically pure forms of this compound (Kapoor et al., 2003).

Synthesis and Catalysis

  • Improved Synthesis Procedures : Jovanovic et al. (2006) developed new procedures for synthesizing 1-(1-naphthyloxy)-2,3-epoxypropane, an important intermediate in producing beta-blockers like propranolol. They achieved high yields and selectivity using base homogeneous and heterogeneous PTC catalysis (Jovanovic et al., 2006).
  • Nucleophilic Addition to Alkyl Propiolates : Yavari et al. (2005) described the addition of naphthols to tert-butyl propiolate, leading to tert-butyl 2-arylacrylates and tert-butyl 3-aryloxypropenoates. This study highlights a synthetic route relevant to compounds structurally related to 1-(1-Naphthyloxy)-3-(tert-butylamino)-2-propanol (Yavari et al., 2005).

Molecular Interactions and Properties

  • Study of Binary Mixtures : Dubey and Kaur (2015) investigated molecular interactions in binary mixtures of 1-tert-butoxy-2-propanol with various alcohols, providing insights into the behavior of similar compounds in different solvents (Dubey & Kaur, 2015).
  • Chirality and Hydrogen Bonds : Seurre et al. (2004) studied the structure of complexes involving chiral compounds similar to 1-(1-Naphthyloxy)-3-(tert-butylamino)-2-propanol. Their research sheds light on chiral discrimination and the influence of chirality on molecular interactions (Seurre et al., 2004).

Other Applications

  • Ultrasound-Promoted Enzymatic Transesterification : Wang et al. (2012) demonstrated that ultrasound irradiation can enhance the enzymatic transesterification of a compound closely related to 1-(1-Naphthyloxy)-3-(tert-butylamino)-2-propanol, suggesting potential methods for its efficient synthesis or modification (Wang et al., 2012).

properties

IUPAC Name

1-(tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16/h4-10,14,18-19H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFKETYTGRVRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501179986
Record name 1-[(1,1-Dimethylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Naphthyloxy)-3-(tert-butylamino)-2-propanol

CAS RN

2116-22-5
Record name 1-[(1,1-Dimethylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2116-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butylamino)-3-(naphthalen-1-yloxy)propan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(1,1-Dimethylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(TERT-BUTYLAMINO)-3-(NAPHTHALEN-1-YLOXY)PROPAN-2-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ2ZZ9N3A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 6.5 parts of 1-(tert.-butyl)-3-azetidinol and 7.9 parts of α-naphthol 0.2 part of potassium hydroxide was added, and the mixture was heated at 160° C. for 24 hours. The reaction mixture was cooled and then dissolved in 100 parts of ether. The solution was washed twice with 50 parts of 2N-sodium hydroxide aqueous solution and extracted three times with 50 parts of 2N-hydrochloric acid aqueous solution. The extract was washed with 50 parts of ether and made alkaline by addition of 2N-sodium hydroxide aqueous solution. Extraction was conducted three times with 50 parts of benzene, and the extract was dried over anhydrous sodium sulfate. Then benzene was distilled off and the residue was solidified by drying under reduced pressure. The solid residue was subjected to distillation under reduced pressure. As a result 5 parts of 1-(α-naphthoxy)-3-(tert.-butylamino)-2-propanol boiling at 175°-180° C. under 1.5 mm Hg were obtained. A part of the product was dissolved in 5 parts of anhydrous ether and the product was converted to a hydrochloride by adding a hydrochloric acid gas to the resulting ether solution. The hydrochloric was recrystallized twice from a mixed solvent of ethyl acetate and ether. As a result 1-(α-naphthoxy)-3-(tert.-butylamino)-2-propanol hydrochloride having a melting point of 182°-184° C was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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